molecular formula C21H20ClN5O4S B11063770 N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-{[4-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide

N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-{[4-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide

Cat. No.: B11063770
M. Wt: 473.9 g/mol
InChI Key: POWJXKQFJIWUKY-UHFFFAOYSA-N
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Description

N~1~-(3-CHLORO-4-MORPHOLINOPHENYL)-2-{[4-(4-NITROPHENYL)-1H-IMIDAZOL-2-YL]SULFANYL}ACETAMIDE is a complex organic compound that features a unique combination of functional groups, including a morpholine ring, a nitrophenyl group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-CHLORO-4-MORPHOLINOPHENYL)-2-{[4-(4-NITROPHENYL)-1H-IMIDAZOL-2-YL]SULFANYL}ACETAMIDE typically involves multiple steps, starting with the preparation of the core structures and subsequent functionalization. One common synthetic route includes:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and an aldehyde.

    Introduction of the Nitro Group: The nitrophenyl group is introduced via nitration of the corresponding phenyl ring.

    Formation of the Morpholine Ring: The morpholine ring is synthesized through the reaction of diethanolamine with a suitable halogenated compound.

    Coupling Reactions: The final step involves coupling the imidazole, nitrophenyl, and morpholine-containing intermediates under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N~1~-(3-CHLORO-4-MORPHOLINOPHENYL)-2-{[4-(4-NITROPHENYL)-1H-IMIDAZOL-2-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO~4~), chromium trioxide (CrO~3~)

    Reduction: Hydrogen gas (H~2~) with palladium on carbon (Pd/C), sodium borohydride (NaBH~4~)

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K~2~CO~3~)

Major Products

The major products formed from these reactions include nitroso derivatives, amine derivatives, and various substituted phenyl derivatives.

Scientific Research Applications

N~1~-(3-CHLORO-4-MORPHOLINOPHENYL)-2-{[4-(4-NITROPHENYL)-1H-IMIDAZOL-2-YL]SULFANYL}ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(3-CHLORO-4-MORPHOLINOPHENYL)-2-{[4-(4-NITROPHENYL)-1H-IMIDAZOL-2-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N~1~-(3-CHLORO-4-MORPHOLINOPHENYL)-2-{[4-(4-NITROPHENYL)-1H-IMIDAZOL-2-YL]SULFANYL}ACETAMIDE can be compared with other similar compounds, such as:

    N~1~-(3-CHLORO-4-MORPHOLINOPHENYL)BENZAMIDE: Shares a similar core structure but lacks the nitrophenyl and imidazole groups.

    N~1~-(3-CHLORO-4-MORPHOLINOPHENYL)PROPANAMIDE: Similar structure but with a different acetamide group.

The uniqueness of N1-(3-CHLORO-4-MORPHOLINOPHENYL)-2-{[4-(4-NITROPHENYL)-1H-IMIDAZOL-2-YL]SULFANYL}ACETAMIDE lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H20ClN5O4S

Molecular Weight

473.9 g/mol

IUPAC Name

N-(3-chloro-4-morpholin-4-ylphenyl)-2-[[5-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C21H20ClN5O4S/c22-17-11-15(3-6-19(17)26-7-9-31-10-8-26)24-20(28)13-32-21-23-12-18(25-21)14-1-4-16(5-2-14)27(29)30/h1-6,11-12H,7-10,13H2,(H,23,25)(H,24,28)

InChI Key

POWJXKQFJIWUKY-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)NC(=O)CSC3=NC=C(N3)C4=CC=C(C=C4)[N+](=O)[O-])Cl

Origin of Product

United States

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